molecular formula C11H10ClN5O3 B4233950 N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4233950
M. Wt: 295.68 g/mol
InChI Key: RCDORMIBWFKNCS-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom, a pyrazole ring substituted with a nitro group, and a propanamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the pyridine derivative: Starting with 5-chloro-2-pyridine, various functional groups can be introduced through substitution reactions.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized separately, often starting from hydrazine derivatives and β-diketones.

    Coupling reactions: The pyridine and pyrazole derivatives can be coupled using appropriate reagents and conditions to form the desired compound.

    Amidation: The final step involves the formation of the amide bond, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-pyridinyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with an acetamide moiety instead of propanamide.

    N-(5-chloro-2-pyridinyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group on the pyrazole ring.

Uniqueness

N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the specific combination of functional groups and their positions on the rings. This unique structure could confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O3/c1-7(16-6-9(5-14-16)17(19)20)11(18)15-10-3-2-8(12)4-13-10/h2-7H,1H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDORMIBWFKNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=C(C=C1)Cl)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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